molecular formula C18H21Cl2NO B12479000 N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine

N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine

Cat. No.: B12479000
M. Wt: 338.3 g/mol
InChI Key: BCNMHWHSEIDDIR-UHFFFAOYSA-N
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Description

N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine involves its interaction with specific molecular targets. The furan ring and the dichlorophenyl group are likely involved in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine is unique due to its combination of a furan ring with a dichlorophenyl group and a cycloheptanamine moiety. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C18H21Cl2NO

Molecular Weight

338.3 g/mol

IUPAC Name

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]cycloheptanamine

InChI

InChI=1S/C18H21Cl2NO/c19-14-9-13(10-15(20)11-14)18-8-7-17(22-18)12-21-16-5-3-1-2-4-6-16/h7-11,16,21H,1-6,12H2

InChI Key

BCNMHWHSEIDDIR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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